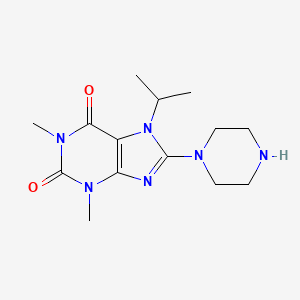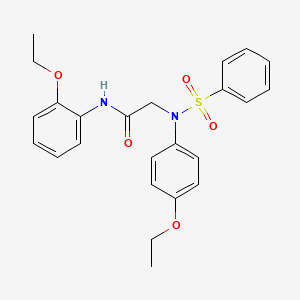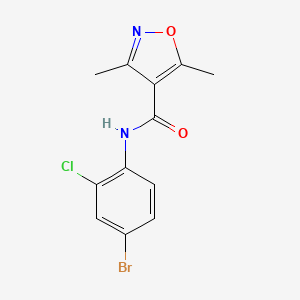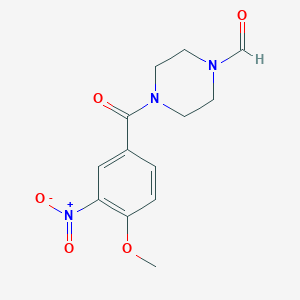
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, also known as CPOC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPOC is a derivative of coumarin, a naturally occurring compound found in many plants, and has been shown to possess a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various biochemical processes. For example, 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to possess antioxidant activity, which may help to protect cells from damage caused by free radicals. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to have an effect on the immune system, modulating the activity of immune cells such as T cells and macrophages.
実験室実験の利点と制限
One of the main advantages of using 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations of using 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is its potential toxicity. Studies have shown that high concentrations of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be toxic to cells, and care must be taken when using it in experiments.
将来の方向性
There are many potential future directions for research involving 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is in the development of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate derivatives with improved biological activity. Another potential direction is in the investigation of the mechanism of action of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate in combination with other drugs or therapies is an area that warrants further investigation.
合成法
The synthesis of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be achieved through a variety of methods, including the reaction of 2-chlorophenylacetic acid with coumarin in the presence of a catalyst such as sulfuric acid. Other methods include the use of acetic anhydride or acetyl chloride as acylating agents, and the use of different catalysts such as phosphorus pentoxide or aluminum chloride. The choice of method depends on the desired yield and purity of the final product.
科学的研究の応用
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes. One of the most promising applications of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is in the field of cancer research. Studies have shown that 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
(2-chlorophenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDKICTXWWATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)





![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)



